3-Buten-2-one, 4-(2,2,3,6-tetramethylcyclohexyl)-

Catalog No.
S13143029
CAS No.
54992-90-4
M.F
C14H24O
M. Wt
208.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Buten-2-one, 4-(2,2,3,6-tetramethylcyclohexyl)-

CAS Number

54992-90-4

Product Name

3-Buten-2-one, 4-(2,2,3,6-tetramethylcyclohexyl)-

IUPAC Name

(E)-4-(2,2,3,6-tetramethylcyclohexyl)but-3-en-2-one

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

InChI

InChI=1S/C14H24O/c1-10-6-7-11(2)14(4,5)13(10)9-8-12(3)15/h8-11,13H,6-7H2,1-5H3/b9-8+

InChI Key

ZNWOKRUGFTXKDK-CMDGGOBGSA-N

Canonical SMILES

CC1CCC(C(C1C=CC(=O)C)(C)C)C

Isomeric SMILES

CC1CCC(C(C1/C=C/C(=O)C)(C)C)C

3-Buten-2-one, 4-(2,2,3,6-tetramethylcyclohexyl)-, also known as 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-buten-2-one, is a chemical compound characterized by its unique structure and properties. It has the molecular formula C14H24OC_{14}H_{24}O and a molecular weight of approximately 208.34 g/mol. This compound features a butenone moiety with a cyclohexyl substituent that has multiple methyl groups, contributing to its distinctive chemical behavior and potential applications in various fields such as fragrance and organic synthesis .

  • Oxidation: This compound can be oxidized to yield ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: Various substitution reactions allow for the introduction of different functional groups into the molecule .

The specific products formed depend on the reaction conditions and reagents used.

The synthesis of 3-Buten-2-one, 4-(2,2,3,6-tetramethylcyclohexyl)- typically involves several key steps:

  • Starting Materials: The synthesis begins with compounds such as 2,2,3,6-tetramethylcyclohexanone and butenone.
  • Reaction Conditions: The reaction is conducted under controlled conditions that may involve catalysts and specific temperature and pressure settings to optimize yield.
  • Purification: Following the reaction, purification techniques such as distillation or chromatography are employed to isolate the final product with high purity .

In industrial settings, large-scale reactors and continuous flow processes are often utilized to enhance efficiency.

3-Buten-2-one, 4-(2,2,3,6-tetramethylcyclohexyl)- has a variety of applications:

  • Fragrance Industry: It is used as a fragrance ingredient due to its appealing scent profile.
  • Organic Synthesis: The compound serves as a building block in organic chemistry for synthesizing more complex molecules.
  • Biological Research: Its potential biological activity makes it a candidate for further pharmacological studies .

Several compounds share structural similarities with 3-Buten-2-one, 4-(2,2,3,6-tetramethylcyclohexyl)-:

Compound NameStructural Features
3-Buten-2-one, 4-phenyl-Contains a phenyl group instead of a cyclohexyl group.
3-Buten-2-one, 4-(2,5,6,6-tetramethyl-1-cyclohexen-1-yl)-Similar structure but different methyl group positioning.
4-Methoxy-3-buten-2-oneContains a methoxy group instead of a cyclohexyl group.

Uniqueness

The uniqueness of 3-Buten-2-one, 4-(2,2,3,6-tetramethylcyclohexyl)- lies in its specific substitution pattern on the cyclohexyl ring. This configuration imparts distinct chemical and physical properties that make it valuable for specialized applications in research and industry .

XLogP3

4.1

Hydrogen Bond Acceptor Count

1

Exact Mass

208.182715385 g/mol

Monoisotopic Mass

208.182715385 g/mol

Heavy Atom Count

15

Use Classification

Fragrance Ingredients

General Manufacturing Information

3-Buten-2-one, 4-(2,2,3,6-tetramethylcyclohexyl)-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2024-08-10

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